Methyl 3-(4-bromo-thiophen-2-yl)-acrylate
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Overview
Description
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-bromothiophen-2-yl)acrylate may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with a base such as sodium hydride, in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Scientific Research Applications
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be compared with other similar compounds, such as:
Methyl 3-(4-chlorothiophen-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Methyl 3-(4-fluorothiophen-2-yl)acrylate:
Methyl 3-(4-iodothiophen-2-yl)acrylate: Features an iodine atom, which can influence its reactivity in substitution reactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiophene-based acrylates.
Biological Activity
Methyl 3-(4-bromo-thiophen-2-yl)-acrylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with acrylate compounds. The introduction of bromine on the thiophene ring enhances the compound's reactivity and biological activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogenic microorganisms.
1. Antibacterial Activity
The compound has shown significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Salmonella typhi
In a study assessing the minimum inhibitory concentration (MIC), this compound exhibited varying degrees of inhibition against these bacterial strains. The results indicated that compounds with thiophene substitutions generally showed enhanced antibacterial properties compared to their non-substituted counterparts .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Bacillus subtilis | 64 | Moderate |
Escherichia coli | 128 | Low |
Salmonella typhi | 64 | Moderate |
2. Antifungal Activity
The antifungal efficacy of this compound was also investigated against fungi such as Candida albicans and Aspergillus niger. The compound demonstrated promising antifungal activity, particularly at higher concentrations, indicating its potential as an antifungal agent .
Fungal Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Candida albicans | 32 | Moderate |
Aspergillus niger | 64 | Moderate |
Cytotoxicity Studies
Cytotoxicity assays using the MTT method revealed that this compound exhibited low toxicity towards human cell lines at concentrations below 50 µM. The results indicated no significant reduction in cell viability, suggesting that this compound may be safe for further development in therapeutic applications .
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:
- The bromine substitution on the thiophene ring may enhance electron-withdrawing properties, increasing the compound's reactivity towards microbial cells.
- The thiophene moiety is known to interact with biological membranes, potentially disrupting microbial cell integrity.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of thiophene-based acrylates similar to this compound:
- Antimicrobial Evaluation : A study found that derivatives with thiophene substitutions consistently outperformed non-thiophene counterparts in both antibacterial and antifungal assays .
- Cytotoxicity Assessment : Another investigation highlighted that while many acrylate derivatives showed promising antimicrobial properties, their cytotoxicity profiles were favorable, indicating a potential for therapeutic use without significant toxicity .
Properties
IUPAC Name |
methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLLQCBXEGTN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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